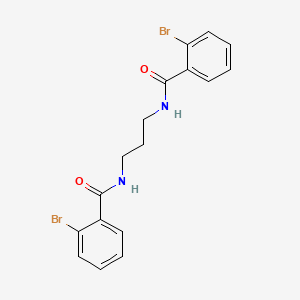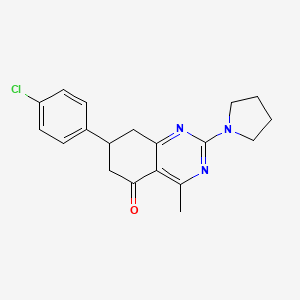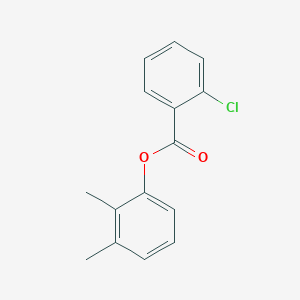
N,N'-1,3-propanediylbis(2-bromobenzamide)
Overview
Description
N,N'-1,3-propanediylbis(2-bromobenzamide), also known as BBP or bis(2-bromophenyl)propane-1,3-diamide, is a synthetic compound that has been used in various scientific research applications. BBP is a member of the amide family and is commonly used as a building block in the synthesis of other compounds. BBP is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Mechanism of Action
The mechanism of action of N,N'-1,3-propanediylbis(2-bromobenzamide) is not fully understood. However, it is believed that N,N'-1,3-propanediylbis(2-bromobenzamide) inhibits enzymes by binding to the active site of the enzyme, which prevents the enzyme from catalyzing its substrate. N,N'-1,3-propanediylbis(2-bromobenzamide) may also bind to metal ions, which can alter the reactivity of the metal ion.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to have various biochemical and physiological effects. N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. N,N'-1,3-propanediylbis(2-bromobenzamide) has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N,N'-1,3-propanediylbis(2-bromobenzamide) has several advantages for lab experiments. N,N'-1,3-propanediylbis(2-bromobenzamide) is easily synthesized and purified, which makes it a convenient building block for the synthesis of other compounds. N,N'-1,3-propanediylbis(2-bromobenzamide) is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, N,N'-1,3-propanediylbis(2-bromobenzamide) has some limitations for lab experiments. N,N'-1,3-propanediylbis(2-bromobenzamide) is not water-soluble, which limits its use in aqueous environments. N,N'-1,3-propanediylbis(2-bromobenzamide) also has limited stability in acidic or basic solutions.
Future Directions
There are several future directions for the study of N,N'-1,3-propanediylbis(2-bromobenzamide). One direction is the study of N,N'-1,3-propanediylbis(2-bromobenzamide) as a potential inhibitor of other enzymes. Another direction is the study of N,N'-1,3-propanediylbis(2-bromobenzamide) as a potential ligand for other metal ions. Additionally, the study of N,N'-1,3-propanediylbis(2-bromobenzamide) in animal models for various diseases may provide insight into its potential therapeutic applications. Finally, the development of new synthetic methodologies for the preparation of N,N'-1,3-propanediylbis(2-bromobenzamide) analogs may lead to the discovery of new compounds with unique properties.
Scientific Research Applications
N,N'-1,3-propanediylbis(2-bromobenzamide) has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. N,N'-1,3-propanediylbis(2-bromobenzamide) has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N,N'-1,3-propanediylbis(2-bromobenzamide) has also been studied for its potential as a ligand for metal ions, such as copper and zinc.
properties
IUPAC Name |
2-bromo-N-[3-[(2-bromobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O2/c18-14-8-3-1-6-12(14)16(22)20-10-5-11-21-17(23)13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUOBSNPGADJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,3-propanediylbis(2-bromobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)
![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)
![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)
![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)

![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)

![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)

![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)

![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
